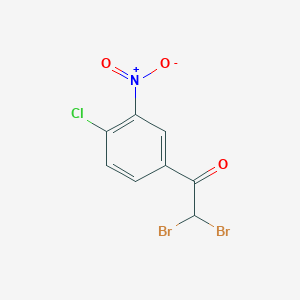
2,2-dibromo-1-(4-chloro-3-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(4-chloro-3-nitrophenyl)ethanone is an organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(4-chloro-3-nitrophenyl)ethanone typically involves the bromination of 4-chloro-3-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(4-chloro-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄).
Major Products
Substitution: Formation of 2,2-diamino-1-(4-chloro-3-nitrophenyl)ethanone.
Reduction: Formation of 2,2-dibromo-1-(4-chloro-3-aminophenyl)ethanone.
Oxidation: Formation of more oxidized derivatives depending on the conditions used.
Scientific Research Applications
2,2-Dibromo-1-(4-chloro-3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dibromo-1-(4-chloro-3-nitrophenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibromo-1-(4-hydroxy-3-nitrophenyl)ethanone
- 2,2-Dibromo-1-(4-bromophenyl)ethanone
- 2,2-Dibromo-1-(4-chloro-3-hydroxyphenyl)ethanone
Uniqueness
2,2-Dibromo-1-(4-chloro-3-nitrophenyl)ethanone is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H4Br2ClNO3 |
|---|---|
Molecular Weight |
357.38 g/mol |
IUPAC Name |
2,2-dibromo-1-(4-chloro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2ClNO3/c9-8(10)7(13)4-1-2-5(11)6(3-4)12(14)15/h1-3,8H |
InChI Key |
HCTCKVAMVMYRGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(Br)Br)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



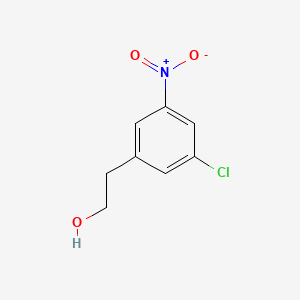


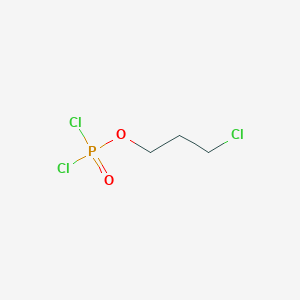
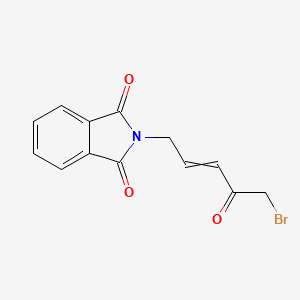
![1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct](/img/structure/B13692011.png)

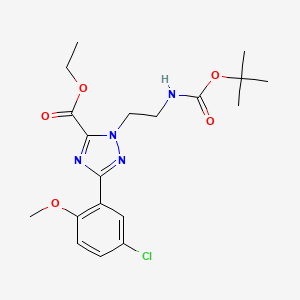
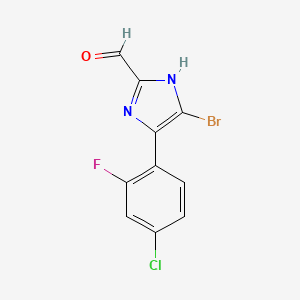
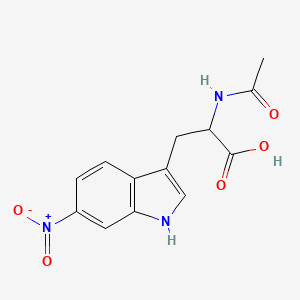

![Ethyl 4-[[3-Amino-6-(dimethylamino)-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13692044.png)
![1-Methyl-2-[3-(trifluoromethyl)phenyl]indole](/img/structure/B13692047.png)
